Thieno[2,3-b]pyridine-5-carboxylic acid
Description
Overview of Thieno[2,3-b]pyridine (B153569) Scaffold in Medicinal Chemistry
The thieno[2,3-b]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds. Its derivatives have been investigated for a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netmdpi.comekb.eg The fusion of a thiophene (B33073) ring with a pyridine (B92270) ring creates a unique electronic and structural framework that allows for diverse chemical modifications and interactions with biological targets. researchgate.net The versatility of this scaffold has made it a privileged structure in drug discovery, with researchers continuously exploring its potential in developing new therapeutic agents. mdpi.comresearchgate.net
The biological activities of thieno[2,3-b]pyridine derivatives are diverse. For instance, some have been explored as inhibitors of hepatic gluconeogenesis, presenting a potential strategy for managing type 2 diabetes. researchgate.netnih.gov Others have shown promise as anti-proliferative agents against various cancer cell lines. mdpi.com The planar nature of the scaffold can facilitate intermolecular interactions, such as π-stacking, which can be a factor in its biological activity. mdpi.com
Significance of the Carboxylic Acid Moiety at the 5-Position
The presence of a carboxylic acid group at the 5-position of the thieno[2,3-b]pyridine ring system is of significant interest in the design of new therapeutic agents. This functional group can serve as a crucial pharmacophore or as a synthetic handle for further molecular elaboration.
Research has indicated that 4-oxothieno[2,3-b]pyridine-5-carboxylic acids are considered bioisosteres of fluoroquinolone antibacterials, suggesting a role for this structural class in the development of new antibacterial agents. researchgate.net This highlights the importance of the carboxylic acid at this specific position for potential antibacterial activity.
Furthermore, derivatives of thieno[2,3-b]pyridine-5-carboxylic acid have been utilized as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound has been used as a synthon to create novel pyrido[3',2':4,5]thieno[2,3-b] mdpi.comsynblock.comthiazine (B8601807) derivatives, which have been investigated for their antitumor activity. researchgate.net This demonstrates the strategic importance of the 5-carboxylic acid group in building molecules with potential anticancer properties.
Below is a table of representative this compound derivatives and their area of investigation:
| Compound Name | Area of Investigation |
| 4-Oxothieno[2,3-b]pyridine-5-carboxylic acids | Antibacterial agents (as bioisosteres of fluoroquinolones) researchgate.net |
| 2-Chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound | Synthetic intermediate for potential antitumor agents researchgate.net |
| 7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)this compound | Synthesis and chemical research nih.gov |
Historical Context of Thienopyridine Research
The exploration of thienopyridine chemistry has a history spanning over a century. The first mention of thieno[2,3-b]pyridine derivatives in scientific literature dates back to 1913. researchgate.net Since then, the field has evolved significantly, driven by the pursuit of new synthetic methodologies and the discovery of novel pharmacological activities. researchgate.net
The initial interest in thienopyridines was partly academic, exploring the chemical properties of a fused ring system containing both an electron-rich thiophene ring and an electron-deficient pyridine ring. Over time, the focus shifted towards the practical applications of these compounds, particularly in medicinal chemistry. The recognition of the thienopyridine scaffold as a "privileged structure" has led to extensive research into its various isomers and derivatives, leading to the development of numerous compounds with a wide array of biological functions. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFURAFRCAVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-38-2 | |
| Record name | thieno[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thieno 2,3 B Pyridine 5 Carboxylic Acid and Its Derivatives
Core Synthetic Strategies
The construction of the thieno[2,3-b]pyridine (B153569) ring system is primarily achieved through two main strategies: building the heterocyclic rings via cyclocondensation reactions from acyclic or monocyclic precursors, or by modifying a pre-formed thieno[2,3-b]pyridine core through direct functionalization.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of thieno[2,3-b]pyridines. These methods involve the formation of the pyridine (B92270) ring fused to a thiophene (B33073) ring, often through intramolecular cyclization of a suitably functionalized thiophene precursor.
Cyclization of Functionalized Thiophene Precursors
A common and effective strategy involves using functionalized thiophenes as the foundational block upon which the pyridine ring is constructed. This approach allows for the introduction of various substituents onto the thiophene ring at an early stage.
Condensation of 3-amino-5-substituted thiophene-2-carboxylates
The condensation of 3-aminothiophene derivatives is a widely used method. For instance, the synthesis of thieno[2,3-b]pyridinone isomers can be achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by cyclization. researchgate.net This method highlights the versatility of using substituted aminothiophenes to generate diverse thienopyridine cores. Another prominent method is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, which has been adapted for synthesizing 3-aminothieno[2,3-b]pyridines. sciforum.netresearchgate.net
The general pathway often starts with a 3-cyanopyridine-2(1H)-thione, which is S-alkylated with a compound containing an active methylene (B1212753) group (e.g., α-chloroacetanilides). The resulting intermediate then undergoes an intramolecular cyclization, catalyzed by a base, to yield the 3-aminothieno[2,3-b]pyridine derivative. sciforum.netacs.org
Acid-mediated Cyclization Mechanisms
While base-catalyzed cyclizations like the Thorpe-Ziegler reaction are common, acid-mediated cyclizations also play a role in the synthesis of thienopyridines. researchgate.net For example, a denitrogenative transformation reaction mediated by acid can be used to synthesize thieno[2,3-c]pyridine (B153571) derivatives from fused 1,2,3-triazole precursors. nih.gov In this process, an acid catalyst promotes the loss of nitrogen gas from a thieno[2,3-c] researchgate.netmdpi.comresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate, leading to the formation of the thienopyridine skeleton. Although this example yields a different isomer, it demonstrates the principle of acid-catalyzed ring formation in this class of compounds.
Utilizing 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid as a Synthon
Specific, highly functionalized thienopyridines serve as valuable synthons, or building blocks, for more complex molecules. One such example is 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound. researchgate.net This compound is employed as a key intermediate for the synthesis of more complex fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[2,3-b] mdpi.commdpi.comthiazines.
The synthetic utility of this synthon lies in the reactivity of the chloro group at the 2-position. It can readily undergo nucleophilic aromatic substitution (SNAr) reactions. For example, its reaction with α-mercaptoacetic acids in the presence of a base like triethylamine (B128534) proceeds via an addition-elimination pathway. researchgate.net The presence of the electron-withdrawing nitro and keto groups facilitates this substitution. The resulting intermediate can then be subjected to reductive lactamization to construct the final fused thiazine (B8601807) ring. researchgate.net
| Synthon | Reagent | Product | Reaction Type | Reference |
| 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound | α-Mercaptoacetic acid | 2-[(Carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothis compound | SNAr | researchgate.net |
| 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound | α-Mercaptopropionic acid | (±)- 2-[(1-Carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothis compound | SNAr | researchgate.net |
Direct Functionalization of Preformed Thieno[2,3-b]pyridine Derivatives
An alternative to building the ring system from scratch is the direct functionalization of a pre-existing thieno[2,3-b]pyridine core. This approach is valuable for late-stage modification and the creation of compound libraries.
One of the significant advancements in this area is the use of palladium-catalyzed direct C-H activation. mdpi.com This methodology allows for the arylation of the thiophene ring within the thienopyridine scaffold, a challenging transformation due to the presence of multiple C-H bonds with similar reactivities. By carefully selecting catalysts and reaction conditions, regioselective functionalization can be achieved, providing an efficient route to novel derivatives without the need for pre-functionalized starting materials. mdpi.com
Oxidation is another method for functionalizing the thienopyridine core. acs.orgnih.gov Treatment of thienopyridines with various oxidizing agents can lead to the formation of N-oxides, S-oxides (sulfoxides), or sulfones, depending on the conditions. These oxidized derivatives can then serve as intermediates for further transformations. nih.gov
| Functionalization Method | Reagents | Position Functionalized | Product Type | Reference |
| C-H Arylation | Aryl halides, Pd catalyst | Thiophene C2 or C3 position | Arylated thienopyridine | mdpi.com |
| Oxidation | H₂O₂, MCPBA, NaOCl | Nitrogen or Sulfur atom | N-oxide, S-oxide, Sulfone | nih.gov |
Hydrolysis of Nitrile Precursors
The conversion of a nitrile group to a carboxylic acid is a fundamental and reliable transformation in organic synthesis, providing a robust method for preparing this compound from corresponding nitrile precursors. This hydrolysis can be performed under either acidic or basic conditions, with the reaction proceeding through an amide intermediate. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. chemistrysteps.com Subsequent tautomerization yields an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org Conversely, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process initially forms the salt of the carboxylic acid, which is then neutralized in a separate acidic workup step to yield the final product. libretexts.org
In the synthesis of related thienopyridine isomers, such as thieno[3,2-b]pyridines, this strategy has been effectively employed. For instance, a nitrile intermediate can be successfully hydrolyzed to the target carboxylic acid using aqueous sodium hydroxide, demonstrating the practical application of this method within this class of compounds. nih.gov
Table 1: Representative Conditions for Nitrile Hydrolysis This table is a generalized representation of common laboratory procedures.
| Condition | Reagents | Typical Temperature | Notes |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄ | Reflux | Yields the carboxylic acid directly. libretexts.org |
Hydrolysis of Ester Intermediates
The hydrolysis of an ester, often referred to as saponification when carried out under basic conditions, is a common final step in the synthesis of carboxylic acids. This method is widely applied in the preparation of this compound and its derivatives, where the ester group serves as a stable protecting group for the carboxylic acid functionality during preceding reaction steps.
The reaction is most frequently conducted by heating the ester intermediate with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an alcohol. The free carboxylic acid is then liberated by acidifying the reaction mixture.
This approach is well-documented in the synthesis of thienopyridine cores. Research on thieno[3,2-b]pyridine (B153574) analogues demonstrates that ester intermediates can be hydrolyzed to the corresponding carboxylic acids in quantitative yield under basic conditions. nih.gov Similarly, the saponification of amino ester derivatives of thieno[2,3-d]pyridines using alcoholic sodium hydroxide has been reported to successfully yield the desired amino acid. scirp.org
Table 2: Conditions for Hydrolysis of an Ester Intermediate Based on a procedure for a related thieno[3,2-b]pyridine derivative.
| Precursor | Reagents | Product | Yield | Reference |
|---|
Novel Synthetic Routes and Reactions
Recent advancements in synthetic methodology have provided new and efficient pathways to the thieno[2,3-b]pyridine skeleton and its isomers. These novel routes offer advantages in terms of mild reaction conditions, accessibility of starting materials, and the ability to generate diverse derivatives.
Metal-Free Denitrogenative Transformation Reactions
A novel, metal-free approach has been developed for the synthesis of thieno[2,3-c]pyridine derivatives, an isomer of the target compound. nih.govkuleuven.benih.gov This multi-step method avoids the use of potentially toxic and expensive metal catalysts. nih.gov The synthesis begins with a one-pot triazolization reaction, followed by a modified Pomeranz-Fritsch reaction to create a fused thieno[2,3-c] nih.govresearchgate.netfigshare.comtriazolo[1,5-a]pyridine intermediate. kuleuven.be
The crucial step is the final acid-mediated denitrogenative transformation of this fused triazole. This reaction proceeds with the loss of a nitrogen molecule (N₂) to generate the stable thieno[2,3-c]pyridine core. researchgate.net This strategy is notable for its mild conditions and provides access to a range of derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. kuleuven.beresearchgate.net
Utilization of Cyanothioacetamide and its Derivatives
Cyanothioacetamide is a versatile and highly reactive building block frequently employed in the synthesis of the thieno[2,3-b]pyridine core. tandfonline.com Its utility stems from the presence of multiple reactive sites that can participate in a variety of cyclization reactions. tandfonline.com
Typically, the synthesis involves the reaction of a pyridinethione derivative, itself often prepared using cyanothioacetamide, with various α-halo compounds such as α-haloketones or ethyl chloroacetate. scirp.orgnih.gov This initial S-alkylation is followed by an intramolecular cyclization, often base-catalyzed, to construct the fused thiophene ring, thus forming the thieno[2,3-b]pyridine system. scirp.org This approach, known as the Gewald reaction or a related Thorpe-Ziegler cyclization, is a cornerstone for producing a wide array of substituted thieno[2,3-b]pyridines, including precursors like 3-amino-thieno[2,3-b]pyridine-2-carbonitriles and the corresponding 2-carboxylates. mdpi.comresearchgate.net
Oxidative Dimerization Reactions
An unusual oxidative dimerization reaction has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, leading to complex polyheterocyclic structures. nih.govfigshare.com This non-catalyzed, regio- and stereoselective oxidation occurs upon treatment of the thienopyridine substrate with sodium hypochlorite (B82951) (commercial bleach). acs.org
Interestingly, the reaction pathway is dependent on the solvent system used. In an aqueous dioxane solution, the reaction yields pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. nih.govacs.org The reaction proceeds with high stereoselectivity, forming only one of eight possible enantiomeric pairs. acs.org This novel transformation highlights a unique reactivity pattern of the thieno[2,3-b]pyridine core, providing a route to structurally complex and potentially bioactive molecules. acs.orgresearchgate.net
Table 3: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides Data synthesized from reported procedures.
| Method | Oxidizing Agent | Solvent System | Yield Range | Reference |
|---|---|---|---|---|
| A | aq. NaOCl | Aqueous Dioxane | 37-55% | nih.govacs.org |
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl groups, including carboxylic acid precursors, into aromatic and heteroaromatic systems. mdpi.comrsc.org This methodology has been applied to the synthesis of thienopyridine derivatives, offering a direct route to ester intermediates that can be subsequently hydrolyzed.
In the synthesis of a thieno[3,2-b]pyridine derivative, a palladium-catalyzed carbonylation was successfully used to convert a chloride intermediate into the corresponding ethyl ester. nih.gov This type of reaction typically involves a palladium(0) catalyst, a source of carbon monoxide (which can be a gas or a CO-releasing molecule), and an alcohol to trap the acyl-palladium intermediate, thereby forming the ester. nih.gov This method is valuable for its functional group tolerance and efficiency in constructing the desired carboxylate functionality on the pyridine ring of the thienopyridine scaffold.
Stereoselective and Regioselective Synthesis
The controlled synthesis of specific stereoisomers and regioisomers of this compound derivatives is essential for understanding their structure-activity relationships. While the available literature provides limited direct examples of stereoselective synthesis for this specific scaffold, general principles of asymmetric synthesis can be applied.
Regioselective synthesis, which controls the orientation of substituent addition to the thieno[2,3-b]pyridine core, has been more extensively explored. For instance, a K2CO3 catalyzed regioselective synthesis has been reported for thieno[2,3-b]thiochromen-4-one oximes, which are structurally related to the thieno[2,3-b]pyridine system. rsc.org This method involves a thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins and trans-β-nitrostyrenes, achieving C-C and C-S bond formation in a regioselective manner. rsc.org Such strategies, which direct the formation of specific isomers, are critical in the synthesis of complex heterocyclic systems.
Synthesis of Specific Substituted Thieno[2,3-b]pyridine-5-carboxylic Acids
The synthesis of specifically substituted thieno[2,3-b]pyridine-5-carboxylic acids allows for the fine-tuning of their chemical and biological properties. The following subsections detail the synthetic approaches for several key derivatives.
7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)this compound
Detailed synthetic procedures for 7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)this compound are not extensively detailed in the provided search results. However, a related compound, 4,7-dihydro-7-ethyl-2-hydroxyimino-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid, is synthesized by the hydrolysis of its corresponding ethyl ester using sodium hydroxide in water. prepchem.com This suggests a potential final deprotection step to yield the carboxylic acid. The synthesis of the core scaffold likely involves the construction of the thieno[2,3-b]pyridine ring system followed by substitution at the 2-position with the 4-pyridinyl group and subsequent N-alkylation with an ethyl group.
2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound
The synthesis of this derivative has been described as a key intermediate for further chemical transformations. While a full experimental protocol is not provided, it is mentioned that this compound can be prepared and subsequently reacted with α-mercaptoacetic, α-mercaptopropionic, and α-mercaptosuccinic acids in the presence of triethylamine in aqueous acetone. This indicates the lability of the 2-chloro substituent for nucleophilic displacement. The synthesis of the starting material itself would likely involve the construction of the 7-cyclopropyl-thieno[2,3-b]pyridine core, followed by nitration at the 3-position and chlorination at the 2-position.
3-amino-2-benzoyl-6-oxo-6,7-dihydrothis compound (LDN-91946)
Specific synthetic details for LDN-91946 are not available in the provided search results. However, general methods for the synthesis of related 3-aminothieno[2,3-b]pyridines can provide insights into its potential preparation. A common route involves the Thorpe–Ziegler cyclization of an appropriate precursor. For instance, the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides is achieved by the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide in the presence of aqueous potassium hydroxide in DMF. nih.gov A similar strategy could be envisioned for the synthesis of LDN-91946, likely starting from a precursor containing the benzoyl group at the appropriate position.
4-(phenylamino)this compound
The synthesis of 4-(phenylamino)this compound and its derivatives has been well-documented. semanticscholar.org A general and efficient method involves a multi-step sequence starting from 2-aminothiophene. The key steps include the condensation with ethyl (ethoxymethylene)cyanoacetate, thermal cyclization to form the 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile, chlorination to the 4-chloro derivative, and subsequent nucleophilic substitution with anilines. semanticscholar.org The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under either acidic or basic conditions. semanticscholar.org
Table 1: Synthetic Overview of 4-(phenylamino)this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 2-aminothiophene | Sn, 35% HCl, 45°C | 2-thienylammonium chloride |
| 2 | 2-thienylammonium chloride | ethyl (ethoxymethylene)cyanoacetate, pyridine, 40-50°C, 24 h | ethyl α-cyano-β-(N-2-thienylammonium)acrylate |
| 3 | ethyl α-cyano-β-(N-2-thienylammonium)acrylate | Dowtherm, 250°C, 30 min | 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile |
| 4 | 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile | POCl3, 110°C, 6 h | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile |
| 5 | 4-chlorothieno[2,3-b]pyridine-5-carbonitrile | Anilines, 140°C, 4 h | 4-(phenylamino)thieno[2,3-b]pyridine-5-carbonitriles |
Acid hydrolysis of the intermediate carbonitrile with 6 N hydrochloric acid has been reported to give better yields (65-75%) compared to alkaline hydrolysis (40-50%) with potassium hydroxide in ethylene (B1197577) glycol. semanticscholar.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)this compound |
| 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound |
| 3-amino-2-benzoyl-6-oxo-6,7-dihydrothis compound (LDN-91946) |
| 4-(phenylamino)this compound |
| Thieno[2,3-b]thiochromen-4-one oximes |
| 4-hydroxydithiocoumarins |
| trans-β-nitrostyrenes |
| 4,7-dihydro-7-ethyl-2-hydroxyimino-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid |
| α-mercaptoacetic acid |
| α-mercaptopropionic acid |
| α-mercaptosuccinic acid |
| 3-aminothieno[2,3-b]pyridines |
| 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides |
| 2-thioxo-1,2-dihydropyridine-3-carbonitrile |
| N-aryl-2-chloroacetamide |
| 2-aminothiophene |
| ethyl (ethoxymethylene)cyanoacetate |
| 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile |
| 4-chlorothieno[2,3-b]pyridine-5-carbonitrile |
Structure Activity Relationship Sar Studies of Thieno 2,3 B Pyridine 5 Carboxylic Acid Derivatives
Impact of Substituents on Biological Activity
The biological activity of thieno[2,3-b]pyridine (B153569) derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core and its appended functional groups.
Electron-withdrawing Substituents and Reactivity
The electronic properties of substituents can significantly influence the reactivity and biological activity of the parent molecule. In the context of thieno[2,3-b]pyridine derivatives, the introduction of electron-withdrawing groups (EWGs) has been shown to modulate activity, though the effect is highly dependent on the specific biological target and the position of the substituent.
For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, various EWGs (e.g., -CN, -NO₂, -CF₃) were placed at position 2 of the phenyl ring. mdpi.com The research found that only compounds bearing a cyano (-CN) group, a potent EWG, were effective at decreasing FOXM1 expression in a triple-negative breast cancer cell line. mdpi.com This suggests that the strong electron-withdrawing nature of the cyano group is critical for the desired biological activity in this specific series. mdpi.com
Conversely, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), the addition of an electron-withdrawing group to the thieno[3,2-b]pyridine (B153574) core resulted in a loss of activity. nih.gov This highlights that the impact of EWGs is not universal and must be empirically determined for each therapeutic target and scaffold.
Table 1: Effect of Electron-Withdrawing Groups on FOXM1 Inhibition Data derived from studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com
| Substituent at Position 2 (Phenyl Ring) | Halogen at Position 4 (Phenyl Ring) | FOXM1 Expression |
| -CN | -F, -Cl, -Br, -I | Decreased |
| -NO₂ | -F, -Cl, -Br, -I | No significant change |
| -CF₃ | -F, -Cl, -Br, -I | No significant change |
| -CH₃ (Electron-donating) | -F, -Cl, -Br, -I | No significant change |
Positional Effects of Substituents (e.g., nitro, cyclopropyl, trifluoromethyl, methoxy)
The position of a substituent on the thieno[2,3-b]pyridine scaffold or its side chains is a critical determinant of biological potency and selectivity. Even minor shifts in substituent placement can lead to dramatic changes in activity, likely due to altered interactions with the biological target.
A clear example of positional effects was observed during the optimization of thieno[3,2-b]pyridine-based mGlu5 NAMs. nih.gov When a fluoro substituent on the pyridine (B92270) amide portion of the molecule was moved from the 5-position to the 6-position, there was a greater than 17-fold decrease in potency. nih.gov In contrast, replacing the fluoro group at the 6-position with a methyl group led to a 3-fold improvement in potency, demonstrating the nuanced effects of both substituent identity and position. nih.gov
In another study focusing on anti-proliferative thieno[2,3-b]pyridines, it was found that 2,3-disubstitution (ortho, meta) on a phenyl carboxamide moiety attached to the core resulted in excellent cell growth inhibition. mdpi.com This indicates that a specific spatial arrangement of substituents is necessary for optimal interaction with the target, which is presumed to be the PI-PLC enzyme. mdpi.com
Similarly, in the development of thieno[2,3-b]pyridinones as NMDA receptor inhibitors, the most effective substituents on the thieno portion of the nucleus were found to be a halogen (Cl or Br) near the sulfur atom (position 2) and a short alkyl chain at the adjacent position (position 3). researchgate.net
Table 2: Impact of Substituent Position on mGlu5 NAM Potency Data based on thieno[3,2-b]pyridine derivatives. nih.gov
| Core Structure | Amide Tail Substituent | hmGlu5 IC₅₀ |
| Thieno[3,2-b]pyridine | 5-fluoropyridin-2-amine | 61 nM |
| Thieno[3,2-b]pyridine | 6-fluoropyridin-2-amine | 1.1 µM (>17-fold loss) |
| Thieno[3,2-b]pyridine | 6-methylpyridin-2-amine | 22 nM (3-fold gain) |
Steric Hindrance Considerations
Steric hindrance, which refers to the spatial arrangement of atoms and groups, can prevent or retard chemical reactions or molecular interactions. In drug design, steric bulk can be a double-edged sword. While it can be used to improve selectivity or metabolic stability, it can also hinder the binding of a molecule to its target.
Research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which exhibit anti-proliferative activity, explored the addition of bulky ester and carbonate groups. mdpi.com The primary hypothesis was that these bulky moieties would disrupt the planar structure of the molecules, thereby reducing crystal packing and improving solubility. mdpi.com However, molecular modeling predicted that the increased size from adding a carbonate group would prevent the molecule from fitting properly within the binding site of the PI-PLC enzyme. mdpi.com This steric clash was predicted to flip the molecule's orientation in the active site, eliminating key hydrogen bonding interactions and reducing binding efficiency. mdpi.com
Role of Hydrogen Bond Donors and Acceptors
Hydrogen bonds are critical for molecular recognition and the binding of a ligand to its biological target. chemrxiv.org A hydrogen bond donor (HBD) is a molecule containing a hydrogen atom attached to a highly electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor (HBA) is an electronegative atom with a lone pair of electrons. libretexts.org The strategic placement of HBDs and HBAs on thieno[2,3-b]pyridine derivatives is essential for achieving high-affinity binding.
In the context of PI3K inhibitors, the crystal structure of a related compound, PI-103, revealed key hydrogen bonding interactions. The morpholine (B109124) oxygen acts as an HBA, forming a bond with the hinge residue Val851, while a phenolic -OH group serves as an HBD, forming two hydrogen bonds with Asp810 and Tyr836. nih.gov These interactions anchor the inhibitor in the active site. For thieno[2,3-d]pyrimidine (B153573) derivatives, a similar binding mode was observed where the morpholine moiety formed a key hydrogen bond with Val848, and a 3-hydroxyl group established two additional hydrogen bonds with Lys799 and Asp931. nih.gov
Similarly, molecular modeling of anti-proliferative thieno[2,3-b]pyridines predicted important hydrogen bonds between the primary amine (HBD) and GLU341, the amide carboxyl group (HBA) and HIS311, and a methylene-hydroxyl group (HBD) with ARG549 within the active site of the PI–PLC enzyme. mdpi.com These examples underscore the necessity of correctly positioned hydrogen bonding groups for potent biological activity.
Scaffold Hopping and Core Replacements in Drug Discovery
Scaffold hopping is a widely used strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety while retaining the original biological activity. nih.gov This approach is valuable for discovering novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
A successful application of this strategy was demonstrated in the search for novel mGlu5 NAMs. nih.govnih.gov Starting from a known series of picolinamide (B142947) compounds, a scaffold-hopping exercise was performed to find a suitable replacement for the picolinamide core. nih.gov This led to the identification of the thieno[3,2-b]pyridine-5-carboxamide scaffold as a highly effective core replacement. nih.govnih.gov This new core, when combined with previously established side chains, resulted in potent mGlu5 NAMs. nih.gov
The study also explored other potential core replacements, many of which were not successful. For instance, adding a second nitrogen to the thieno[3,2-b]pyridine ring to create a thieno[3,2-d]pyrimidine (B1254671) resulted in a loss of potency. nih.gov Similarly, other heterocyclic cores like 1-methyl-1H-pyrrolo[3,2-b]pyridine and imidazo[1,2-b]pyridazine (B131497) proved to be ineffective. nih.gov This systematic exploration of core replacements is fundamental to understanding the structural requirements for activity and identifying novel, patentable chemical matter.
Structural Modifications for Enhanced Potency and Selectivity
The optimization of a lead compound into a drug candidate involves iterative structural modifications to enhance potency and selectivity. Based on SAR data, medicinal chemists can make targeted changes to a molecule to improve its interaction with the desired biological target while minimizing off-target effects.
In the development of hepatic gluconeogenesis inhibitors, a hit compound featuring a thienopyridine core was identified. nih.govresearchgate.net SAR studies showed that replacing a trifluoromethyl (CF₃) group on the thienopyridine core could significantly improve potency, leading to the discovery of derivatives with enhanced inhibition of hepatic glucose production. nih.gov
Further examples come from the optimization of mGlu5 NAMs based on the thieno[3,2-b]pyridine scaffold. After identifying the core, modifications to the amide tail were explored. As mentioned previously, the substitution of a methyl group at the 6-position of the pyridine amide resulted in a 3-fold improvement in potency compared to the parent compound. nih.gov This demonstrates how subtle modifications, guided by SAR, can lead to substantial gains in biological activity. These targeted structural changes are essential for fine-tuning the pharmacological profile of thieno[2,3-b]pyridine derivatives to produce highly potent and selective therapeutic agents.
Pharmacological Activities and Therapeutic Potential of Thieno 2,3 B Pyridine 5 Carboxylic Acid Derivatives
Anticancer and Antiproliferative Activities
Derivatives of thieno[2,3-b]pyridine-5-carboxylic acid have emerged as a significant class of compounds with a broad spectrum of anticancer and antiproliferative activities. Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell growth and survival.
Inhibition of Kinase Activity (e.g., Pim-1 kinase, IKK complex)
A primary mechanism through which thieno[2,3-b]pyridine (B153569) derivatives exert their anticancer effects is via the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Pim-1 Kinase Inhibition:
Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in a variety of hematologic and solid cancers, where it plays a role in cell survival, proliferation, and apoptosis resistance. tandfonline.com Several studies have identified thieno[2,3-b]pyridine derivatives as potent inhibitors of Pim-1 kinase. tandfonline.comnih.gov
In one study, three series of 5-bromo-thieno[2,3-b]pyridines with amide or benzoyl groups at the 2-position were synthesized and evaluated for their Pim-1 inhibitory activity. tandfonline.comnih.gov Among the synthesized compounds, two demonstrated moderate inhibitory activity against Pim-1 kinase. tandfonline.comcu.edu.eg Further research into a series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives identified compounds with even more potent Pim-1 kinase inhibitory activity. nih.gov
Interactive Data Table: Pim-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Modification | IC50 (µM) | Source |
|---|---|---|---|
| 3c | 5-bromo-thieno[2,3-b]pyridine with 2-amide group | 35.7 | tandfonline.comcu.edu.eg |
| 5b | 5-bromo-thieno[2,3-b]pyridine with 2-amide group | 12.71 | tandfonline.comcu.edu.eg |
| 8d | Thieno[2,3-b]pyridine derivative | 0.019 | nih.gov |
| 5b (Bioorg Chem) | Pyridine derivative | 0.044 | nih.gov |
| 15e | Thieno[2,3-b]pyridine derivative | 0.083 | nih.gov |
| 10c | Thieno[2,3-b]pyridine derivative | 0.128 | nih.gov |
| 13h | Thieno[2,3-b]pyridine derivative | 0.479 | nih.gov |
IKK Complex Inhibition:
The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell proliferation and survival. A structure-activity relationship (SAR) study has identified a series of thieno[2,3-b]pyridine-based compounds as potent inhibitors of IKKβ, a catalytic subunit of the IKK complex. researchgate.net The most potent of these analogs inhibit IKKβ with IC50 values as low as 40 nM and have been shown to suppress LPS-induced TNF-α production both in vitro and in vivo, confirming their interference with the NF-κB signaling pathway. researchgate.net
Effects on Cell Growth and Apoptosis Pathways
Thieno[2,3-b]pyridine derivatives have been shown to effectively inhibit cancer cell growth and induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells. mdpi.comnih.gov These compounds can interfere with the cell cycle and activate apoptotic pathways. tandfonline.com
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its activation helps to inhibit apoptosis. nih.gov The potent cytotoxic effect of some thieno[2,3-b]pyridines is attributed to their ability to inhibit phosphoinositide phospholipase C (PI-PLC), an enzyme upregulated in many cancers. mdpi.com Inhibition of PI-PLC can lead to altered cell morphology, growth restriction, and blebbing of the plasma membrane. mdpi.com
A study on a specific thieno[2,3-b]pyridine derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), demonstrated a statistically significant increase in both early and late apoptosis in ovarian cancer cell lines. nih.govnih.gov This suggests a key role for this class of compounds in initiating programmed cell death through the apoptotic pathway. nih.govnih.gov
Efficacy Against Specific Cancer Cell Lines (e.g., TNBC, Ovarian Cancer)
The anticancer activity of thieno[2,3-b]pyridine derivatives has been demonstrated across a range of cancer cell lines, including those known to be aggressive and difficult to treat.
Triple-Negative Breast Cancer (TNBC):
Thieno[2,3-b]pyridines have shown potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231. mdpi.comnih.gov The introduction of bulky ester and carbonate functional groups into the thieno[2,3-b]pyridine structure has been shown to increase activity against this cell line. mdpi.com
Ovarian Cancer:
Thieno[2,3-b]pyridine derivatives have also been identified as having antitumor effects on ovarian tumor cell lines. preprints.org One particular compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was found to be the most potent in a study investigating four different thieno[2,3-b]pyridines against ovarian cancer cells. nih.gov This compound was shown to reduce the percentage of cancer stem cells (CSCs) and induce apoptosis in the ovarian cancer cell lines SK-OV-3 and OVCAR-3. nih.govnih.gov
Other Cancer Cell Lines:
The cytotoxic activity of these compounds has also been evaluated against a panel of other human cancer cell lines. For instance, certain 5-bromo-thieno[2,3-b]pyridines were tested against MCF7 (breast), HEPG2 (liver), HCT116 (colon), A549 (lung), and PC3 (prostate) cancer cell lines, with one compound, 3g, showing the most potent cytotoxic activity across most of the cell lines tested. tandfonline.comcu.edu.eg Another study reported that a thieno[2,3-b]pyridine derivative (compound 5b) exhibited potent antitumor activity with GI50 values ranging from 0.302 to 3.57 µM against the full NCI 60 cell line panel. nih.gov
Interactive Data Table: Cytotoxic Activity of Thieno[2,3-b]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Source |
|---|---|---|---|
| 3g | MCF7, HEPG2, HCT116, A549, PC3 | Most potent in the series | tandfonline.com |
| 5b (Bioorg Chem) | NCI 60 cell line panel | 0.302 - 3.57 (GI50) | nih.gov |
| Compound 1 | SK-OV-3, OVCAR-3 (Ovarian) | Induces apoptosis and reduces CSCs | nih.govnih.gov |
| Various derivatives | MDA-MB-231 (TNBC), HCT-116 (Colon) | Potent anti-proliferative activity | mdpi.com |
| 4b | HepG-2 (Hepatocellular carcinoma) | 3.12 (IC50) | ekb.eg |
| 4b | MCF-7 (Breast cancer) | 20.55 (IC50) | ekb.eg |
| 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 (IC50) | nih.gov |
| 3b | CEM/ADR5000 (Multidrug-resistant leukemia) | 4.486 ± 0.286 (IC50) | nih.gov |
Modulators of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Thieno[2,3-b]pyridines have been identified as a novel class of MDR modulators. nih.gov
A study investigating a series of these compounds found that they could inhibit the function of key ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), which are responsible for pumping chemotherapeutic drugs out of cancer cells. nih.gov One particular thieno[2,3-b]pyridine derivative, compound 6r, was found to be a potent inhibitor of all three transporters. nih.gov Additionally, a new series of thieno[2,3-b]pyridine derivatives showed inhibitory activity against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. nih.govresearchgate.net
Interactive Data Table: MDR Modulatory Activity of Thieno[2,3-b]pyridine Derivative 6r
| Transporter | Inhibitory Action (EC50 in µM) | Source |
|---|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 | nih.gov |
| MRP1 | 1.1 ± 0.1 | nih.gov |
| BCRP1 | 0.2 ± 0.05 | nih.gov |
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. Thieno[2,3-b]pyridine derivatives are known to moderate the colchicine (B1669291) binding site on tubulin. preprints.org While more extensive research has been conducted on the related thieno[2,3-d]pyrimidine (B153573) scaffold, which has been shown to inhibit tubulin assembly, the interaction of thieno[2,3-b]pyridines with tubulin represents a potential mechanism for their anticancer activity. nih.gov
Antimicrobial and Antiviral Activities
In addition to their anticancer properties, thieno[2,3-b]pyridine derivatives have demonstrated a wide range of antimicrobial and antiviral activities, highlighting their potential as broad-spectrum therapeutic agents. ekb.egresearchgate.net
Antimicrobial Activity:
Thieno[2,3-b]pyridines have been reported to possess antibacterial and antifungal properties. researchgate.netresearchgate.net In one study, newly synthesized thieno[2,3-b]pyridine-based compounds were evaluated for their in vitro antimicrobial activity against a panel of five bacterial and five fungal strains, showing promising results compared to reference drugs. ekb.eg The most potent antimicrobial activity was exhibited by compound 3c, with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. ekb.eg Another study found that a specific thieno[2,3-b]thiophene (B1266192) derivative was more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov
Antiviral Activity:
The antiviral potential of thieno[2,3-b]pyridine derivatives has been investigated against several viruses.
Mayaro Virus (MAYV): A study evaluated the antiviral effect of seven new thieno[2,3-b]pyridine derivatives against MAYV replication in a mammalian cell line. All derivatives were able to effectively reduce viral production at non-toxic concentrations. nih.gov One of the molecules demonstrated a strong anti-MAYV effect at the early stages of replication and also affected virus morphogenesis in the late stages. nih.gov
Hepatitis C Virus (HCV): A class of thieno[2,3-b]pyridine derivatives has been discovered as HCV inhibitors. nih.gov Through a cell-based screening of a small molecule library, a hit compound with a thienopyridine core was identified. Subsequent structure-activity relationship studies led to the discovery of several potent compounds with significant selective indexes. nih.gov
Herpes Simplex Virus Type 1 (HSV-1): New 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and tested against HSV-1. researchgate.net One compound from this series showed 86% inhibition, indicating that this heterocyclic system retains antiviral potency. researchgate.net
Interactive Data Table: Antiviral Activity of Thieno[2,3-b]pyridine Derivatives
| Virus | Compound Series/ID | Key Finding | Source |
|---|---|---|---|
| Mayaro Virus (MAYV) | 7 new derivatives | All reduced viral production at non-toxic concentrations. | nih.gov |
| Hepatitis C Virus (HCV) | 12c | EC50 = 3.3µM, SI >30.3 | nih.gov |
| Hepatitis C Virus (HCV) | 12b | EC50 = 3.5µM, SI >28.6 | nih.gov |
| Hepatitis C Virus (HCV) | 10l | EC50 = 3.9µM, SI >25.6 | nih.gov |
| Hepatitis C Virus (HCV) | 12o | EC50 = 4.5µM, SI >22.2 | nih.gov |
| Herpes Simplex Virus Type 1 (HSV-1) | 6a | 86% inhibition | researchgate.net |
Antibacterial Potency (e.g., against Staphylococcus epidermidis)
Derivatives of the thieno[2,3-b]pyridine class have demonstrated notable antibacterial properties. For instance, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against several bacterial species, including Staphylococcus aureus. japsonline.com Some of these compounds displayed moderate antibacterial effects. japsonline.com Another study highlighted a 5-acetyl-4-amino-1-(1,2,4-triazin-3-yl)-pyrazolo[3,4-b]pyridine derivative that showed good inhibitory activity against both Staphylococcus aureus and Staphylococcus epidermidis. japsonline.com
While specific data on this compound against Staphylococcus epidermidis is not extensively detailed in the provided search results, the activity of structurally related compounds suggests potential for this scaffold. For example, newly synthesized thieno[2,3-b]pyridine-fused researchgate.netnih.govekb.egtriazolo[4,3-a]pyrimidinone hybrids have been identified as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). researchgate.net One derivative, in particular, demonstrated comparable inhibitory activity to linezolid (B1675486) against MRSA and VRE strains, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 2.9 to 11.8 µM. researchgate.net
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | Staphylococcus aureus | Moderate antibacterial activity | japsonline.com |
| 5-acetyl-4-amino-1-(1,2,4-triazin-3-yl)-pyrazolo[3,4-b]pyridine derivative | Staphylococcus epidermidis | Good inhibition | japsonline.com |
| Thieno[2,3-b]pyridine-fused researchgate.netnih.govekb.egtriazolo[4,3-a]pyrimidinone hybrid (2c) | MRSA and VRE | MIC/MBC values: 2.9 to 11.8 µM | researchgate.net |
Antifungal Activities
The thieno[2,3-b]pyridine scaffold has also been explored for its antifungal potential. A study involving the synthesis of new thieno[2,3-b]pyridine-based compounds evaluated their in vitro activity against a panel of five fungal strains. ekb.eg The most potent antimicrobial activity was exhibited by compound 3c , with MIC values ranging from 4-16 μg/mL. ekb.eg
In another study, a series of thieno[2,3-b]pyridine derivatives clubbed with various thiazole (B1198619) ring systems were assessed as antimicrobial agents. researchgate.net Compounds 8–10 from this series showed potent activity against Candida albicans, with IC50 values between 19.2 ± 0.58 and 23.4 ± 0.65 µg/mL. researchgate.net However, it is noteworthy that another study on thieno[2,3-b]thiophene derivatives found that their tested compounds exhibited almost no activity against Candida albicans. nih.gov
| Compound | Fungal Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Compound 3c (a thieno[2,3-b]pyridine-based compound) | Not specified | MIC: 4-16 μg/mL | ekb.eg |
| Compounds 8-10 (Thienopyridine analogues with thiazole moieties) | Candida albicans | IC50: 19.2 ± 0.58 – 23.4 ± 0.65 µg/mL | researchgate.net |
Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity
Several new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and tested for their activity against Herpes Simplex Virus Type 1 (HSV-1). researchgate.net In one study, five new ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate derivatives (compounds 6a-e ) were synthesized and evaluated. researchgate.net Of these, compound 6a demonstrated a significant in vitro inhibitory activity of over 86% at a concentration of 50 μM against HSV-1. researchgate.net Compounds 6b and 6e also showed activity against the virus. researchgate.net These findings suggest that the thieno[2,3-b]pyridine heterocyclic system has the potential for antiviral potency, comparable to the parent pirazolo-pyridine derivatives. researchgate.net
| Compound | Virus | Inhibitory Activity (%) at 50 µM | Reference |
|---|---|---|---|
| Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate (6a) | HSV-1 | > 86% | researchgate.net |
| Compound 6b | HSV-1 | Active | researchgate.net |
| Compound 6e | HSV-1 | Active | researchgate.net |
Anti-HIV Activity
The thieno[2,3-b]pyridine scaffold has been identified as a promising framework in the development of anti-HIV agents. nih.gov Research has indicated that some chemical modifications to this heterocyclic system can lead to biological activity against the HIV-1 enzyme reverse transcriptase (RT). mdpi.com While specific derivatives of this compound with anti-HIV activity are not detailed in the provided results, the broader class of thieno[2,3-b]pyridines has been recognized for this potential. For instance, a study on dihydroxyphenyl- and heteroaromatic-based thienopyrimidinones, a related class of compounds, explored their ability to inhibit HIV-1 integrase (IN) activity. mdpi.com In that study, 5,6-dimethyl-2-(5-nitrothiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (25 ) was identified as a selective inhibitor of IN. mdpi.com
Anti-malarial Activity (PfGSK-3 inhibitors)
Thieno[2,3-b]pyridine derivatives have emerged as a significant class of antiplasmodial agents, with some acting as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3). One study identified the antiplasmodial thieno[2,3-b]pyridine 1 as a selective inhibitor of PfGSK-3 with an IC50 of 0.48 µM. However, subsequent research on 4-arylthieno[2,3-b]pyridine-2-carboxamides revealed that while these compounds exhibit potent antiparasitic activity, they are generally weak inhibitors of PfGSK-3. For example, compound 3 in this series was found to be a much stronger inhibitor of erythrocytic parasite proliferation (IC50 = 199 nM) than the original PfGSK-3 inhibitor 1 , despite not being an inhibitor of either plasmodial or human GSK-3. This suggests that the antiplasmodial activity of this particular class of thieno[2,3-b]pyridines may not be primarily mediated through PfGSK-3 inhibition.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine 1 | PfGSK-3 | 0.48 µM | japsonline.com |
| Thieno[2,3-b]pyridine-2-carboxamide 3 | P. falciparum proliferation | 199 nM | japsonline.com |
Activity Against Mycobacterium tuberculosis
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series has been investigated as a potential drug scaffold against Mycobacterium tuberculosis. researchgate.netnih.govresearchgate.net Initial analogs showed activity against a recombinant strain of M. tuberculosis with reduced expression of the signal peptidase LepB, but had poor activity against the wild-type strain. researchgate.netnih.gov A subsequent study aimed to improve the potency and explore the structure-activity relationship of this series. researchgate.netnih.govresearchgate.net This led to the identification of two subsets of TPA compounds: one with equipotent activity against wild-type and LepB hypomorph strains, and another with increased activity against the LepB hypomorph strain, suggesting pathway-specific action. nih.govresearchgate.net Within the latter group, compound 17af was identified as a potent inhibitor with an IC90 of 1.2 μM against wild-type M. tuberculosis and an increased activity against the LepB hypomorph strain (IC90 = 0.41 μM). researchgate.net
| Compound | Strain | Activity (IC90) | Reference |
|---|---|---|---|
| 17af | M. tuberculosis (wild-type) | 1.2 µM | researchgate.net |
| M. tuberculosis (LepB hypomorph) | 0.41 µM | researchgate.net |
Modulation of G Protein-Coupled Receptors (GPCRs)
Thieno[2,3-b]pyridine derivatives have been shown to modulate the activity of G protein-coupled receptors (GPCRs). ekb.egmdpi.com In a screening against 168 GPCRs, a thieno[2,3-b]pyridine derivative, referred to as ligand 1 , was found to modulate five different receptors in the low micromolar range. ekb.egmdpi.com This compound acted as an antagonist for four of these receptors and as an agonist for one. ekb.egmdpi.com
The antagonistic activities were observed against CRL-RAMP3 (IC50 — 11.9 µM), NPSR1B (IC50 — 1.0 µM), PRLHR (IC50 — 9.3 µM), and CXCR4 (IC50 — 6.9 µM). ekb.egmdpi.com The agonistic activity was found for GPR35, with an EC50 of 7.5 µM. ekb.egmdpi.com While molecular modeling showed good binding to all these receptors, none surpassed the binding affinity for the adenosine (B11128) A2A receptor, which was identified as a plausible primary target for this class of compounds. ekb.egmdpi.com
| Receptor | Activity Type | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| CRL-RAMP3 | Antagonist | 11.9 µM | ekb.egmdpi.com |
| NPSR1B | Antagonist | 1.0 µM | ekb.egmdpi.com |
| PRLHR | Antagonist | 9.3 µM | ekb.egmdpi.com |
| CXCR4 | Antagonist | 6.9 µM | ekb.egmdpi.com |
| GPR35 | Agonist | 7.5 µM | ekb.egmdpi.com |
Negative Allosteric Modulators of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5 NAMs)
Thieno[2,3-b]pyridine derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov This activity is significant as mGlu5 NAMs are under investigation for their potential in treating several psychiatric and neurological disorders, including anxiety and depression. researchgate.netresearchgate.net
Research initiated from a high-throughput screening campaign identified hits from the thieno[2,3-b]pyridine class. nih.gov Subsequent hit-to-lead optimization efforts focused on improving the affinity of these compounds. Modifications to the molecule's linker region led to the development of a 2-sulfonyl-thieno[2,3-b]pyridine derivative that met the criteria for a lead compound. nih.gov
In a related scaffold-hopping study, the isomeric thieno[3,2-b]pyridine-5-carboxamide was used as a core replacement for previously reported picolinamide (B142947) compounds to develop novel mGlu5 NAMs. nih.gov This approach led to the identification of highly potent compounds, such as VU6031545 and VU6024945, with some derivatives showing IC50 values below 80 nM. researchgate.netnih.gov For instance, one potent mGlu5 NAM (compound 19aD) registered an IC50 value of 22 nM. nih.gov These next-generation modulators were developed to avoid the aryl/heterobiaryl acetylene (B1199291) structure often linked to poor pharmacokinetic profiles. nih.gov
Adenosine A2A Receptor Modulation
The adenosine A2A receptor has been identified as a plausible and strong binding target for thieno[2,3-b]pyridine derivatives. nih.govnih.gov This modulation is a key area of interest, as A2A receptor antagonists are being investigated for their therapeutic potential. semanticscholar.org In one study, a specific derivative was noted as the most active analogue for the A2A receptor among a series of tested compounds. nih.gov While research has also explored related scaffolds like thieno[2,3-d]pyrimidines as potent A2A receptor antagonists, the thieno[2,3-b]pyridine core itself shows significant interaction with this receptor. nih.govnih.gov
Other GPCR Modulation (e.g., CRL-RAMP3, NPSR1B, PRLHR, CXCR4, GPRR35)
Beyond the A2A receptor, thieno[2,3-b]pyridines have been shown to modulate other G protein-coupled receptors (GPCRs). nih.govnih.gov A screening of one derivative against a panel of 168 GPCRs revealed its activity on five additional receptors at low micromolar concentrations. nih.govnih.gov The compound acted as an antagonist at four of these receptors and as an agonist at one. nih.govnih.gov
Specifically, it displayed antagonist activity against Calcitonin Receptor-Like (CRL) with Receptor Activity Modifying Protein 3 (RAMP3), Neuropeptide S Receptor 1B (NPSR1B), Prolactin Releasing Hormone Receptor (PRLHR), and C-X-C Motif Chemokine Receptor 4 (CXCR4). nih.govnih.gov It was found to be an agonist for G Protein-Coupled Receptor 35 (GPR35). nih.govnih.gov While molecular modeling indicated good binding to all these receptors, none surpassed the binding strength observed with the A2A receptor. nih.govnih.gov
| Receptor | Activity | Potency | Reference |
|---|---|---|---|
| CRL-RAMP3 | Antagonist | IC50: 11.9 µM | nih.govnih.gov |
| NPSR1B | Antagonist | IC50: 1.0 µM | nih.govnih.gov |
| PRLHR | Antagonist | IC50: 9.3 µM | nih.govnih.gov |
| CXCR4 | Antagonist | IC50: 6.9 µM | nih.govnih.gov |
| GPR35 | Agonist | EC50: 7.5 µM | nih.govnih.gov |
Anti-inflammatory and Autoimmune Disease Treatment
The thieno[2,3-b]pyridine scaffold is a foundation for compounds with potential anti-inflammatory properties, relevant for treating autoimmune diseases. mdpi.comnih.gov This therapeutic potential is linked to the inhibition of key enzymes in inflammatory signaling pathways. nih.govnih.govresearchgate.net
IκB Kinase (IKK) Complex Inhibition
Derivatives of thieno[2,3-b]pyridine have been identified as potent inhibitors of the IκB kinase (IKK) complex, particularly IKKβ. nih.govresearchgate.net The IKK complex is central to the NF-κB signaling pathway, a critical regulator of inflammatory responses. researchgate.net A structure-activity relationship (SAR) study focusing on optimizing the thieno[2,3-b]pyridine structure revealed that specific modifications could significantly enhance potency. researchgate.net The most potent analogues from this research inhibited IKKβ with IC50 values as low as 40 nM. researchgate.net These compounds demonstrated the ability to suppress the production of TNF-alpha induced by lipopolysaccharides (LPS) both in vitro and in vivo, confirming their interference with the NF-κB signaling pathway. researchgate.net Research has also pointed to 3-aminothienopyridine-5-carboxylic acids specifically as a novel class of IKKβ inhibitors. nih.gov
Protein Kinase C θ (PKCθ) Inhibition
Protein Kinase C θ (PKCθ) is another target for which thieno[2,3-b]pyridine derivatives have shown inhibitory activity. nih.govnih.gov PKCθ is an enzyme implicated in T-cell activation and is considered a therapeutic target for autoimmune and inflammatory conditions. nih.gov
Specifically, 4-aminothienopyridine-3-carbonitriles have been recognized as PKCθ inhibitors. nih.gov A detailed study was conducted on a set of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives to explore the structural features necessary for PKCθ inhibition. nih.gov Using induced fit docking and 3D-QSAR modeling, researchers identified the essential structural requirements for the ligands to fit effectively within the active site of the protein. nih.gov The insights from this modeling are intended to guide the design of new, more potent molecules for diseases associated with abnormal PKCθ signaling. nih.gov
Other Biological Activities
In addition to the activities mentioned above, thieno[2,3-b]pyridine derivatives have been investigated for a variety of other biological effects. They are known for their anti-proliferative and anticancer activities, having been tested against numerous human tumor cell lines. nih.govsemanticscholar.orgnih.govekb.eg Some derivatives have also shown promise as antimicrobial agents. mdpi.comekb.eg
Further research has identified their potential as inhibitors of several other enzymes and pathways, including:
Phosphoinositide phospholipase C (PI-PLC) : The initial discovery of the anticancer activity of this class of compounds was through screening for PI-PLC inhibitors. nih.govsemanticscholar.org
Tyrosyl-DNA phosphodiesterase 1 (TDP1) : Certain derivatives are being explored as TDP1 inhibitors to potentially restore the efficacy of topoisomerase I (TOP1) inhibitors used in cancer chemotherapy. nih.govnih.gov
PI3K Inhibition : Thienopyrimidine derivatives have been evaluated for their activity against PI3K isoforms, with some compounds showing good cytotoxic activity against breast cancer cell lines. nih.gov
Biosynthesis Studies (e.g., echinomycin (B1671085) antibiotic)
Echinomycin is a potent polypeptide antibiotic produced by various Streptomyces species, known for its antitumor and antibacterial properties. Its structure features two quinoxaline-2-carbonyl chromophores. The natural biosynthesis of echinomycin begins with L-tryptophan, which serves as the precursor to the quinoxaline-2-carboxylic acid (QC) moiety. wikipedia.org
While this compound is not a natural precursor in this pathway, studies on directed biosynthesis have shown that Streptomyces echinatus can incorporate exogenously supplied analogues of quinoxaline-2-carboxylic acid into the echinomycin structure. This process leads to the formation of novel, biologically active antibiotic analogues. Notably, in experiments testing various aromatic acids as potential substrates, new antibiotics were detected when the fermentation was supplemented with compounds such as thieno[3,2-b]pyridine-5-carboxylic acid, an isomer of the title compound. nih.gov This demonstrates the flexibility of the biosynthetic machinery of S. echinatus and provides a method for generating novel echinomycin derivatives with potentially altered biological activities.
| Compound | Role in Echinomycin Biosynthesis |
| L-tryptophan | Natural precursor for the quinoxaline-2-carboxylic acid chromophore. wikipedia.org |
| Quinoxaline-2-carboxylic acid | The natural chromophore incorporated into the echinomycin structure. nih.gov |
| Thieno[3,2-b]pyridine-5-carboxylic acid | Exogenous precursor incorporated in directed biosynthesis to form novel echinomycin analogues. nih.gov |
Antidiabetic Potential (hepatic gluconeogenesis inhibitors)
Targeting the inhibition of hepatic gluconeogenesis is a promising strategy for the discovery of new treatments for type 2 diabetes mellitus (T2DM). A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of this pathway. Through cell-based screening, a hit compound with a thienopyridine core was discovered.
Subsequent structure-activity relationship (SAR) studies led to the development of more potent derivatives. For instance, replacing a trifluoromethyl group in the thienopyridine core improved potency, leading to the discovery of compounds with significant inhibitory effects on hepatic glucose production. The mechanism of action for these compounds was found to be the reduction of mRNA transcription levels of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). Certain optimized derivatives also demonstrated the ability to reduce fasting blood glucose and improve oral glucose and pyruvate (B1213749) tolerance in animal models.
| Compound Class | Mechanism of Action | Therapeutic Target |
| Thieno[2,3-b]pyridine derivatives | Inhibition of hepatic gluconeogenesis via downregulation of G6Pase and PEPCK mRNA. | Type 2 Diabetes Mellitus |
Antihistaminic Effects
While direct studies on the antihistaminic effects of this compound itself are limited, research on related fused thienopyrimidine and benzothieno[2,3-d] wikipedia.orgnih.govresearchgate.nettriazin-4-one systems has demonstrated significant H1-antihistaminic activity. researchgate.netnih.govnih.gov These findings suggest that the broader class of thieno-fused heterocyclic compounds holds potential for antihistaminic action. A comprehensive review has noted that biological activities exhibited by ring-fused thienopyridines include antihistaminic effects, among others. nih.gov The development of specific derivatives of this compound could therefore be a viable strategy for identifying novel antihistamine agents.
Anticonvulsant and Neurotropic Effects
The thieno[2,3-b]pyridine scaffold has been explored for its potential in treating central nervous system disorders. Studies on various derivatives have identified compounds with notable neurotropic and anticonvulsant activities. For example, a series of pyridine-3-carboxylic acid derivatives, which were subsequently converted to substituted thieno[2,3-b]pyridines, showed activity against corazole-induced seizures. These compounds were found to act as psychological sedatives without the central myorelaxant effects typically associated with tranquilizers like diazepam. Further research has confirmed that ring-fused thienopyridines can exhibit anticonvulsant and neurotropic effects. nih.gov
Memory Enhancers (e.g., 5-HT4 receptor agonists)
The serotonin (B10506) 5-HT4 receptor is a recognized target for the development of cognitive enhancers. Agonism at this receptor can improve memory and learning. Within the broader class of thienopyridines, specific derivatives have been developed as highly selective 5-HT4 receptor agonists. One such example is PRX-03140, which has been identified as a memory enhancer. nih.gov This highlights the potential of the thieno[2,3-b]pyridine framework in the design of novel therapeutics for cognitive disorders.
| Compound Example | Mechanism of Action | Therapeutic Application |
| PRX-03140 | 5-HT4 receptor agonist. nih.gov | Memory Enhancement. nih.gov |
Inhibition of Plasmodial Glycogen Synthase Kinase-3 (PfGSK-3)
Malaria remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. The plasmodial glycogen synthase kinase-3 (PfGSK-3) has been identified as a promising drug target. 4-Phenylthieno[2,3-b]pyridines have been discovered as selective inhibitors of PfGSK-3 with demonstrated antiplasmodial activity against the erythrocytic stages of Plasmodium falciparum in vitro. Structure-activity relationship studies have been conducted to optimize these compounds, focusing on improving their solubility and antiplasmodial potency.
Anticoagulant Properties
Thieno[2,3-b]pyridine derivatives have been shown to possess potent anti-platelet activity, which is crucial for preventing blood clot formation in cardiovascular diseases. A study assessing six thieno[2,3-b]pyridine derivatives found that all compounds affected both platelet activation and aggregation. nih.gov These compounds are believed to act as P2Y12 receptor inhibitors, a mechanism shared by the widely used antiplatelet drug clopidogrel (B1663587), which is a thieno[3,2-c]pyridine (B143518). nih.gov Notably, some of the tested thieno[2,3-b]pyridine derivatives demonstrated greater activity than clopidogrel and also showed a synergistic effect with aspirin. nih.gov
| Activity | Mechanism | Key Findings |
| Anti-platelet | Inhibition of platelet activation and aggregation, likely via P2Y12 receptor antagonism. nih.gov | Some derivatives are more potent than clopidogrel and show synergy with aspirin. nih.gov |
Cytoprotectants
Certain thieno[2,3-b]pyridine derivatives, specifically thieno[2,3-b]pyridinones, have been investigated for their cytoprotective capabilities, particularly against glutamate-induced toxicity. nih.gov This toxicity is often mediated by the N-methyl-D-aspartate (NMDA) receptor. Research has shown that several 3'-phenoxy derivatives of thieno[2,3-b]pyridinone can protect mouse fibroblast cell lines that have transfected NMDA receptors from damage induced by glutamate. nih.gov
The development of these compounds was guided by using the known glycine (B1666218) site antagonist, 3-phenyl-4-hydroxyquinolin-2(1H)-one, as a template for bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring. nih.govresearchgate.net This led to the synthesis of various thienopyridinone isomers and their subsequent derivatives. The cytoprotective effects are linked to their ability to antagonize the glycine binding site of the NMDA receptor, thereby preventing the excessive calcium influx that leads to cell death.
| Compound Class | Activity | Model System |
| 3'-phenoxy thieno[2,3-b]pyridinone derivatives | Protection from glutamate-induced toxicity | Mouse fibroblast cell lines with transfected NMDA receptors |
Inhibitors of Glycine Binding to NMDA Receptor
The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key target for modulating glutamatergic neurotransmission. Overactivation of this receptor is implicated in various neurological disorders. Thieno[2,3-b]pyridinone derivatives have been synthesized and identified as potent antagonists of this site. nih.govmdpi.com
Initial studies used 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template, leading to the creation of three thienopyridinone isomers. researchgate.net Among these, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (Compound 3a) showed the highest potency, with a binding affinity (Ki) of 16 µM, which was comparable to the model quinolinone's Ki of 12 µM. nih.govresearchgate.net
Further structure-activity relationship (SAR) studies focused on substitutions on the thieno part of the nucleus. The most effective modifications included:
Halogenation: Introducing a chlorine (Cl) or bromine (Br) atom near the sulfur atom. researchgate.net
Alkylation: Adding short alkyl chains at other positions. researchgate.net
Phenoxy Moiety: The introduction of a 3'-phenoxy group yielded compounds with significantly higher potencies, with Ki values ranging between 1.1 and 2.0 nM. nih.govresearchgate.net
These findings highlight the importance of the torsion angle between the thienopyridinone system and the aryl substituent in position 5 for binding affinity. mdpi.com Compounds with ortho-substituted aryl moieties showed decreased activity, likely due to unfavorable steric interactions. mdpi.com
| Compound | Substituents | Binding Affinity (Ki) |
| 3a | 5-phenyl | 16 µM |
| 7h, 8h, 8i, 8m | Halogen (Cl or Br) and short alkyl chains | 5.8 - 10.5 nM |
| 18h, 18i, 18l, 18m | 3'-phenoxy moiety | 1.1 - 2.0 nM |
Phosphoinositide Specific-Phospholipase C-γ (PLC-γ) Enzyme Inhibition
Thieno[2,3-b]pyridine derivatives were initially developed as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.com This enzyme family plays a crucial role in cellular signaling pathways, and its dysregulation has been linked to diseases such as cancer. fiocruz.brmdpi.com Specifically, thieno[2,3-b]quinolines, which are structurally related, have been reported as inhibitors of the PLC-γ isoform and have demonstrated significant antiproliferative activities against various human cancer cell lines. nih.gov
The anti-proliferative activity of these compounds is a key outcome of PLC inhibition. mdpi.com Research has shown that these derivatives are active against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer), with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com The link between PLC activity and blood coagulation has also prompted investigations into the antiplatelet effects of these compounds. fiocruz.br
| Compound Class | Target Enzyme | Therapeutic Implication |
| Thieno[2,3-b]pyridines | Phosphoinositide Specific-Phospholipase C (PI-PLC) | Anti-proliferative activity against cancer cell lines |
| Thieno[2,3-b]quinolines | Phospholipase C-γ (PLC-γ) | Antiproliferative and antiplatelet activities |
Antiplatelet Agents
Derivatives of thieno[2,3-b]pyridine have been identified as potent antiplatelet drugs. nih.gov They function by inhibiting platelet activation and aggregation, which are critical processes in the formation of blood clots (thrombosis). fiocruz.brnih.gov This activity makes them promising candidates for preventing adverse cardiovascular events like myocardial infarction and stroke in patients with conditions such as Acute Coronary Syndromes (ACS). fiocruz.brnih.gov
In vitro studies assessed six different thieno[2,3-b]pyridine derivatives for their anti-platelet activity. All tested compounds demonstrated inhibitory effects on key markers of platelet activation, including:
ADP-induced CD62P expression (a marker of α-granule secretion). fiocruz.br
PAC-1 binding (a marker of fibrinogen receptor activation). fiocruz.br
Platelet-leukocyte aggregate formation. fiocruz.br
Notably, all six derivatives showed a synergistic effect when combined with acetylsalicylic acid (ASA), commonly known as aspirin. nih.gov Some of these compounds even demonstrated greater anti-platelet activity than clopidogrel, a widely used antiplatelet drug from the related thieno[3,2-c]pyridine class. fiocruz.brnih.gov These findings suggest that thieno[2,3-b]pyridines could be developed as novel inhibitors of the P2Y12 receptor, a key target for antiplatelet therapy. nih.gov
| Activity | Effect | Synergy | Comparison |
| Antiplatelet | Inhibition of platelet activation and aggregation | Showed synergy with Acetylsalicylic Acid (Aspirin) | Some derivatives were more potent than Clopidogrel |
Computational and Molecular Modeling Studies
Molecular Docking and Binding Mode Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For the thieno[2,3-b]pyridine (B153569) scaffold, docking studies have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR).
Researchers investigating 3-amino-thieno[2,3-b]pyridine derivatives as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) docked these compounds into the crystal structure of mammalian PI-PLC-δ1 (PDB ID: 1DJX). Using the GOLD suite software, they identified key interactions within the active site. The parent alcohol-containing compounds were predicted to form important hydrogen bonds between their primary amine and the amino acid residues GLU341 and HIS311, as well as an interaction between the alcohol group and ARG549. Interestingly, molecular modeling predicted that the addition of larger carbonate groups would disrupt this binding by causing the molecule to flip within the binding site, pointing the crucial amine group outwards and eliminating the favorable interactions.
In another study, 3-amino-2-carboxamido-thieno[2,3-b]pyridines were docked into the active site of the human DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) (PDB ID: 6DIE). Furthermore, docking studies of various thieno[2,3-b]pyridine derivatives into the active site of PIM-1 kinase were shown to be consistent with their in vitro biological activity, validating the computational models. The binding of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to the FOXM1 DNA-binding domain has also been explored, with modeling suggesting that a halogen at position 4 of the phenyl ring is critical for a key interaction with an Arginine 297 residue.
| Target Protein | PDB ID | Derivative Class Studied | Key Findings from Docking Analysis | Reference |
|---|---|---|---|---|
| Phosphoinositide-specific phospholipase C-δ1 (PI-PLC-δ1) | 1DJX | 3-Amino-thieno[2,3-b]pyridines | Identified key H-bond interactions with GLU341, HIS311, and ARG549. Predicted altered binding mode upon substitution. | |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | 6DIE | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Compounds were successfully docked into the active site defined by the co-crystallised ligand. | |
| PIM-1 Kinase | Not Specified | Pyridine (B92270) and thieno[2,3-b]pyridine derivatives | Docking results were consistent with in vitro enzyme inhibitory activity. | |
| Forkhead Box M1 (FOXM1) | Not Specified | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Hypothesized that a halogen on the phenyl ring is essential for interaction with Arg297. |
Prediction of Molecular Targets
The thieno[2,3-b]pyridine scaffold has been identified as a versatile structure capable of modulating a wide array of biological targets, making its derivatives promising candidates for various therapeutic areas. This polypharmacology is a key characteristic of the compound class. Initial discovery through virtual screening identified phosphoinositide-specific phospholipase C (PI-PLC) as a primary target. Subsequent research has confirmed or predicted interactions with numerous other cancer-related proteins and receptors.
Identified and Predicted Molecular Targets for Thieno[2,3-b]pyridine Derivatives:
Phospholipase C (PLC) isoforms: Specifically PLCδ1 and PLCγ are considered key targets.
Tyrosyl-DNA phosphodiesterase 1 (TDP1): A phospholipase D enzyme involved in the repair of DNA damage.
PIM-1 Kinase: A proto-oncogene involved in cell cycle progression and apoptosis.
Tubulin: Derivatives have been found to interact with the colchicine (B1669291) binding site, a well-known target for anticancer agents.
G protein-coupled receptors (GPCRs): Including the Adenosine (B11128) A2A receptor (A2AAR).
eEF2K (eukaryotic elongation factor-2 kinase): An enzyme involved in protein synthesis.
Cyclooxygenases: Enzymes involved in inflammation.
Forkhead Box M1 (FOXM1): A transcription factor critical for cell cycle progression.
Glycogen (B147801) synthase kinase-3 (GSK-3): A key enzyme in numerous cellular pathways.
| Predicted Molecular Target | Target Class | Reference |
|---|---|---|
| Phospholipase C (PLC) | Enzyme (Hydrolase) | |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Enzyme (DNA Repair) | |
| PIM-1 Kinase | Enzyme (Kinase) | |
| Tubulin (Colchicine Site) | Structural Protein | |
| Adenosine A2A receptor | Receptor (GPCR) | |
| FOXM1 | Transcription Factor |
Structure-Based Drug Design
The insights gained from molecular modeling have directly fueled structure-based drug design efforts for thieno[2,3-b]pyridine derivatives. This approach uses the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.
The development of this compound class began with a virtual high-throughput screen (vHTS) that identified the scaffold as a potential PI-PLC inhibitor. Subsequent structure refinement and SAR studies have been heavily reliant on computational models. For example, SAR studies on TDP1 inhibitors revealed that while para-substitution on a terminal phenyl ring diminished general anti-proliferative activity, it was a key feature for sensitizing cancer cells to TOP1 inhibitors. This understanding led to the rational design of new series of compounds where other parts of the molecule were modified to optimize this chemosensitizing effect.
Similarly, in the design of PIM-1 kinase inhibitors, a bioisosteric replacement strategy was employed, where the benzofuran (B130515) ring of a known inhibitor class was replaced with the thieno[2,3-b]pyridine ring to create novel compounds. Docking models helped rationalize why certain substitutions, such as a bromine atom, were kept to ensure hydrophobic interactions within the ATP active site of the kinase. This fusion of computational prediction and chemical synthesis is a hallmark of modern drug design for this scaffold.
In Silico Analysis of ADME Properties
While potent biological activity is crucial, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction is performed on thienopyridine derivatives to evaluate their drug-likeness early in the discovery process.
A significant challenge identified for some 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines is poor solubility, which is hypothesized to be due to the planar nature of the molecules, leading to strong crystal packing. To address this, a rational, structure-guided approach was taken to improve ADME properties. Researchers designed 'prodrug-like' derivatives by incorporating bulky but easily cleavable ester and carbonate functional groups onto the core structure. The explicit goal was to disrupt the planarity and crystal packing, thereby increasing solubility and potentially improving absorption and intracellular concentration. This demonstrates a direct application of computational and structural concepts to optimize the pharmacokinetic profile of thieno[2,3-b]pyridine derivatives. For other related heterocyclic systems, pharmacokinetic studies have revealed good permeability and gastrointestinal (GI) absorption with no violations of Lipinski's rule of five.
Preclinical and Translational Research
In Vitro Efficacy and Cytotoxicity Assays
The thieno[2,3-b]pyridine (B153569) scaffold has served as a foundation for the development of numerous derivatives with significant in vitro activity against various cancer cell lines and protein kinases. Research has focused on synthesizing and evaluating these compounds to determine their potential as therapeutic agents.
A series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their cytotoxic effects on sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. researchgate.netnih.gov In initial screenings at a 10 µM concentration, compounds 3a , 3b , and 3e demonstrated significant inhibition of cell viability. researchgate.net Compound 3b , which incorporates a salicylaldehyde (B1680747) moiety, showed potent activity against both CCRF-CEM and CEM/ADR5000 cells, with IC50 values of 4.76 µM and 5.11 µM, respectively. researchgate.net Notably, the derivative with a phenol (B47542) moiety (3b ) exhibited the highest growth inhibitory activity, with IC50 values of 2.580 ± 0.550 µM against CCRF-CEM and 4.486 ± 0.286 µM against the resistant CEM/ADR5000 cell line. nih.govresearchgate.net
Further studies have explored the anti-proliferative activity of other derivatives against different cancer types. mdpi.com For instance, certain thieno[2,3-b]pyridines have shown excellent cell growth inhibition against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.commdpi.com In another study, newly synthesized derivatives were tested against T24 bladder cancer cells using an MTT assay. nsk.hr Inhibitor 5 showed a time-dependent cytotoxic effect, with a half-maximal inhibitory concentration (IC50) of 2.672 µg/mL after 48 hours, which decreased to 0.5987 µg/mL after 72 hours. nsk.hr
The anticancer activity of thieno[2,3-b]pyridines was also investigated by modifying the ring size of a cyclo-aliphatic moiety attached to the core structure. rsc.org Testing against the NCI60 tumor cell panel revealed that derivative 9a , featuring a cyclooctane (B165968) moiety, was the most active, suggesting that larger aliphatic rings are favorable for activity. rsc.orgnsc.ru For the most sensitive cell line, MB-MDA-435, derivative 9a had a GI50 (50% growth inhibition) of 70 nM. rsc.orgnsc.ru
In addition to cell-based assays, derivatives have been tested for specific enzyme inhibition. A series of 5-bromo-thieno[2,3-b]pyridines were synthesized and evaluated as pim-1 kinase inhibitors. tandfonline.com Among these, compound 5b showed moderate pim-1 inhibitory activity with an IC50 of 12.71 μM. tandfonline.com Another study identified a thieno[2,3-b]pyridine derivative, 9d , as a potent inhibitor of tyrosyl-DNA phosphodiesterase I (TDP1), with an IC50 value of 0.5 ± 0.1 μM. rsc.orgnsc.ru
| Compound/Derivative | Target/Cell Line | Assay Type | IC50 / GI50 Value | Reference |
|---|---|---|---|---|
| Compound 3b | CCRF-CEM Leukemia Cells | Cytotoxicity | 2.580 µM | nih.gov |
| Compound 3b | CEM/ADR5000 Leukemia Cells | Cytotoxicity | 4.486 µM | nih.gov |
| Inhibitor 5 | T24 Bladder Cancer Cells | MTT | 0.5987 µg/mL (72h) | nsk.hr |
| Derivative 9a | MB-MDA-435 Cancer Cells | Growth Inhibition | 70 nM (GI50) | rsc.orgnsc.ru |
| Compound 5b | Pim-1 Kinase | Enzyme Inhibition | 12.71 µM | tandfonline.com |
| Derivative 9d | TDP1 Enzyme | Enzyme Inhibition | 0.5 µM | rsc.orgnsc.ru |
| Compound 11d | HCT-116 Colon Cancer Cells | Anti-proliferative | 79 nM | mdpi.com |
In Vivo Efficacy and Pharmacokinetic Studies
Translational research on thieno[2,3-b]pyridine derivatives has included in vivo studies in animal models to assess their pharmacokinetic properties, including brain penetration, oral bioavailability, and metabolism. These studies are critical for determining the potential of these compounds as viable drug candidates.
The ability of a compound to cross the blood-brain barrier is essential for treating central nervous system (CNS) disorders. A study focused on developing negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) identified novel thieno[3,2-b]pyridine-based compounds that were highly potent and brain penetrant. nih.govnih.gov Specifically, compound 13 , a 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide, was found to be centrally penetrant with a Kp (brain-to-plasma concentration ratio) of 0.94. nih.gov This demonstrates that the thienopyridine scaffold can be modified to achieve significant CNS exposure.
Oral bioavailability is a key parameter for drug development, indicating the fraction of an orally administered dose that reaches systemic circulation. Research into thieno[3,2-b]pyridine-based mGlu5 NAMs led to the discovery of compounds with improved oral bioavailability in rats compared to earlier leads. nih.govnih.gov An earlier compound, 11 , suffered from poor oral bioavailability (%F = 5.5). nih.gov Through scaffold hopping and structural modifications, new derivatives such as VU6031545 (19aA) and VU6024945 (27cA) were developed, which demonstrated improved oral bioavailability in rats. nih.govacs.org
| Compound | Pharmacokinetic Parameter | Value | Animal Model | Reference |
|---|---|---|---|---|
| Compound 13 | Brain Penetration (Kp) | 0.94 | Not Specified | nih.gov |
| Compound 11 | Oral Bioavailability (%F) | 5.5% | Rat | nih.gov |
| VU6031545 (19aA) | Oral Bioavailability | Improved | Rat | nih.govacs.org |
Understanding a compound's metabolic fate is crucial, as metabolism significantly influences its efficacy and safety. Aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO) are cytosolic enzymes known for their broad substrate specificity and role in metabolizing heterocyclic compounds. researchgate.netbohrium.com Detailed metabolic studies of compounds related to the thienopyridine series have highlighted the importance of these enzymes. nih.gov
In the development of mGlu5 NAMs, a preclinical candidate was found to be metabolized by AO in non-human primates and by XO in rats. nih.gov This species-specific difference in metabolism, linked to toxicity in one species, prompted efforts to design new scaffolds that could avoid AO/XO metabolism. nih.gov An investigation into the biotransformation of a related modulator, VU0409106 , using rat, monkey, and human liver S9 fractions confirmed that the main metabolic pathway was NADPH-independent oxidation. nih.gov The use of selective inhibitors revealed the involvement of both AO and XO in this process. In rat S9 incubations, AO inhibitors significantly reduced the formation of the primary metabolite, while in human S9 incubations, an XO inhibitor also showed a considerable effect, highlighting species differences in the metabolic pathways of these compounds. nih.gov
Development as Lead Compounds for Drug Discovery
The thieno[2,3-b]pyridine core is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile starting point for the discovery of new drugs. Its derivatives have been explored as inhibitors of hepatic gluconeogenesis, anticancer agents, and mGlu5 modulators. researchgate.netnih.govresearchgate.net
One study identified a thieno[2,3-b]pyridine derivative as a hit compound for inhibiting hepatic glucose production in a cell-based screen (IC50 = 33.8 μM). nih.govresearchgate.net A subsequent structure-activity relationship (SAR) study led to the discovery of more potent analogs, such as 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM), demonstrating a clear path of lead optimization. nih.govresearchgate.net Similarly, the synthesis and evaluation of various derivatives for anticancer activity have shown that specific substitutions can dramatically enhance potency. researchgate.net For example, incorporating a phenol moiety into the scaffold increased activity against leukemia cells, providing valuable SAR insights for further development. researchgate.net The successful optimization of these molecules underscores the value of the thieno[2,3-b]pyridine scaffold as a lead structure for generating novel therapeutic candidates. researchgate.netnih.govresearchgate.net
Patent Landscape and Intellectual Property
Patent Review of Thieno[2,3-b]pyridine-5-carboxylic Acid and its Derivatives
The thieno[2,3-b]pyridine (B153569) scaffold is recognized as a privileged structure in medicinal chemistry, leading to significant interest in its patenting for various therapeutic applications. nih.gov A review of the patent landscape reveals that derivatives of this compound are a focal point of intellectual property claims, particularly for their potential in treating a wide array of human diseases. These compounds and their analogs have been the subject of numerous patent applications, demonstrating their importance in the development of novel pharmaceuticals.
Patents have been filed for series of thieno[2,3-b]pyridine derivatives that exhibit potent biological activities. These patents often cover not only the core molecule but also a broad range of functionalized substituents and related heterocyclic systems to enhance or broaden the therapeutic applications. nih.gov The intellectual property surrounding this class of compounds underscores their versatility and potential as modulators of various biological targets. For instance, easily accessible 3-aminothienopyridine-5-carboxylic acids have been specifically identified and developed as a novel class of inhibitors for several key enzymes. nih.gov The patent activity highlights the ongoing research and development efforts to capitalize on the therapeutic potential of this chemical scaffold.
Specific Patented Applications and Therapeutic Areas
Patents covering derivatives of this compound claim their utility in several key therapeutic areas. The specific applications are often linked to the modulation of particular biological pathways or enzymes.
One of the significant areas of patented research is in antiviral therapies. A series of thieno[2,3-b]pyridine derivatives have been patented for their ability to inhibit the replication of viruses, specifically the Human Immunodeficiency Virus (HIV). google.com These patents cover the compounds themselves, methods for their preparation, and their use in pharmaceutical compositions for treating viral infections. google.com The invention highlights that these compounds are potent anti-viral agents that can be used for the treatment and/or prevention of HIV in humans. google.com
Another major area of application is in the treatment of a broad spectrum of diseases through the inhibition of Exchange Proteins directly Activated by cAMP (Epac). google.com Patents have been granted for thieno[2,3-b]pyridine derivatives that function as Epac inhibitors. google.com The claimed therapeutic uses for these compounds are extensive and include:
Inflammation
Cancer
Vascular and cardiac diseases (e.g., cardiac hypertrophy, heart failure) google.com
Kidney diseases
Cognitive disorders
Pain
Infections
Obesity google.com
Furthermore, derivatives of 3-aminothieno[2,3-b]pyridine have been developed and patented as inhibitors of IκB kinase (IKK), specifically targeting the IKKβ subunit. nih.govgoogle.com This activity makes them useful for the treatment of IKK-mediated diseases, which include autoimmune diseases, inflammatory conditions, and cancer. google.com Additionally, 3-aminothienopyridine-5-carboxylic acids have been patented as inhibitors of ubiquitin C-terminal hydrolase-L1 (UCH-L1) and HIV-1 integrase. nih.gov The anticancer potential is further supported by research on novel thieno[2,3-b]pyridine compounds that demonstrate antitumor activity on numerous cancer cell lines. nih.gov
The table below summarizes the key patented therapeutic applications for derivatives of this compound.
| Patent Focus/Compound Class | Therapeutic Area | Mechanism of Action |
| Thieno[2,3-b]pyridine derivatives | Viral Infections | HIV Replication Inhibition google.com |
| Thieno[2,3-b]pyridine derivatives | Inflammation, Cancer, Vascular Diseases, Cardiac Diseases, Kidney Diseases, Cognitive Disorders, Pain, Infections, Obesity | Epac Inhibition google.com |
| 3-Aminothieno[2,3-b]pyridine derivatives | Autoimmune Diseases, Inflammatory Diseases, Cancer | IKKβ Inhibition nih.govgoogle.com |
| 3-Aminothienopyridine-5-carboxylic acids | Viral Infections (HIV) | HIV-1 Integrase Inhibition nih.gov |
| 3-Aminothienopyridine-5-carboxylic acids | Not Specified | Ubiquitin C-terminal hydrolase-L1 (UCH-L1) Inhibition nih.gov |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | Cancer | Antitumor Activity nih.gov |
Future Directions and Research Gaps
Exploration of New Derivatization Strategies
The functionalization of the thieno[2,3-b]pyridine (B153569) core is crucial for modulating its physicochemical properties and biological activities. While numerous derivatives have been synthesized, there remains a significant opportunity to explore novel derivatization strategies to access unexplored chemical space.
Future efforts will likely focus on:
C-H Activation: Direct functionalization of carbon-hydrogen bonds on the thieno[2,3-b]pyridine nucleus offers a more atom-economical and efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Novel Cyclization Reactions: The development of new cyclization strategies to construct the thieno[2,3-b]pyridine core itself or to fuse additional rings onto the existing scaffold can lead to the discovery of compounds with unique three-dimensional structures and potentially novel biological activities. For instance, the synthesis of pyrimido[4',5':4,5]thieno[2,3-b]pyridines has been explored. mdpi.com
Bioisosteric Replacement: The systematic replacement of functional groups with bioisosteres can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. For example, the replacement of a phenyl group with other aromatic or heteroaromatic rings can significantly impact biological activity.
Prodrug Approaches: The design and synthesis of prodrugs of biologically active thieno[2,3-b]pyridine-5-carboxylic acid derivatives can enhance their oral bioavailability and targeted delivery. One study focused on creating amino acid prodrugs of 2-hydroxytetrahydrothienopyridine to improve upon existing antiplatelet therapies. nih.gov
A study on the synthesis of novel pyrido[3',2':4,5]thieno[2,3-b] researchgate.netmdpi.comthiazine-8-carboxylic acids utilized 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound as a key intermediate, demonstrating a derivatization strategy involving nucleophilic substitution and subsequent reductive lactamization. researchgate.net
Elucidation of Detailed Mechanisms of Action for Emerging Activities
While thieno[2,3-b]pyridine derivatives are well-known for their antiplatelet activity through P2Y12 receptor antagonism, an increasing body of evidence suggests their engagement with a multitude of other biological targets. nih.govresearchgate.netangelfire.comoup.comnih.gov A significant research gap exists in fully elucidating the detailed molecular mechanisms underlying these emerging activities.
Future research should prioritize:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the direct binding partners of novel thieno[2,3-b]pyridine derivatives.
Structural Biology: Co-crystallization of active compounds with their target proteins to understand the precise binding interactions at the atomic level, which can guide the rational design of more potent and selective inhibitors.
Systems Biology Approaches: Investigating the downstream effects of thieno[2,3-b]pyridine derivatives on cellular signaling pathways to build a comprehensive picture of their mechanism of action.
For example, certain thieno[2,3-b]pyridine derivatives have shown potential as inhibitors of hepatic gluconeogenesis, presenting a possible avenue for the treatment of type 2 diabetes mellitus. nih.govresearchgate.net Others have been identified as inhibitors of phosphoinositide phospholipase C (PI-PLC), with anti-proliferative activity against various cancer cell lines. nih.govmdpi.com The anti-proliferative effects of some derivatives are attributed to their interaction with a variety of enzymes, including tyrosyl-DNA phosphodiesterase I (TDP1) and various kinases. nih.govnih.gov Further investigation is needed to unravel the intricate molecular interactions driving these effects.
Table 1: Emerging Biological Activities and Potential Mechanisms of Thieno[2,3-b]pyridine Derivatives
| Biological Activity | Potential Molecular Target/Mechanism | Reference |
| Antiplatelet | P2Y12 receptor antagonism | nih.govoup.comnih.gov |
| Anticancer | Inhibition of phosphoinositide phospholipase C (PI-PLC), Tyrosyl-DNA phosphodiesterase 1 (TDP1), various kinases | nih.govmdpi.comnih.gov |
| Antidiabetic | Inhibition of hepatic gluconeogenesis | nih.govresearchgate.net |
| Antiviral (Hepatitis C) | Mechanism under investigation | scribd.com |
| Neuroprotection | Inhibition of [3H]Glycine binding to the NMDA receptor | researchgate.net |
Clinical Translation of Promising Preclinical Candidates
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. While the thienopyridine class of drugs has seen clinical success with antiplatelet agents like clopidogrel (B1663587) and prasugrel, many novel derivatives with promising preclinical data for other indications are yet to bridge the gap to clinical trials. researchgate.netnih.govahajournals.orgnih.gov
Key challenges and future directions in this area include:
Pharmacokinetic and Pharmacodynamic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable pharmacokinetic profiles for clinical development. For instance, some novel thienopyridine-based tyrosine kinase inhibitors have shown excellent pharmacokinetic profiles in rats. nih.gov
Long-term Efficacy and Safety Studies: Conducting comprehensive in vivo studies in relevant animal models to establish long-term efficacy and to identify any potential toxicities before initiating human trials.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and potential adverse effects of new thienopyridine-based drugs in clinical trials.
The development of prasugrel, a third-generation thienopyridine, involved extensive clinical trials to establish its safety and efficacy profile compared to clopidogrel. ahajournals.org Similar rigorous evaluation will be necessary for new this compound derivatives targeting different diseases.
Development of this compound as a Versatile Building Block in Complex Molecule Synthesis
Beyond its role as a pharmacophore, the this compound scaffold has the potential to be utilized as a versatile building block in the synthesis of more complex molecules. Its rigid, fused-ring structure and the presence of multiple functionalization points make it an attractive starting material for the construction of novel chemical entities.
Future research in this area could explore:
Supramolecular Chemistry: The use of this compound derivatives in the design and synthesis of supramolecular assemblies with unique photophysical or electronic properties.
Materials Science: The incorporation of the thieno[2,3-b]pyridine scaffold into polymers or other materials to develop novel functional materials for applications in electronics or sensing.
Total Synthesis: The application of this compound as a key intermediate in the total synthesis of complex natural products or other architecturally challenging molecules.
The inherent chemical properties of the thienopyridine scaffold, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it a valuable component in the construction of larger, more intricate molecular architectures. mdpi.comresearchgate.net
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-5-carboxylic acid and its derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. Key methods include:
- Enaminone intermediates : Reacting enaminones with electrophilic agents (e.g., chloroacetone, ethyl chloroacetate) to form the thienopyridine core .
- Cyclization of thiophene precursors : Using 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like ω-bromoacetophenone to generate fused bicyclic structures .
- Nitro-group displacement : Substituting nitro groups in intermediates (e.g., ethyl 3-nitro-4-oxo derivatives) with arylthio/aryloxy groups under basic conditions .
Optimization tips: Adjust solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., piperidine) to improve yields .
Q. How are this compound derivatives characterized structurally?
A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ ~15.17 ppm for carboxylic protons) . DEPT and 2D NMR (COSY, HSQC) resolve complex coupling in fused rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for C11H10ClNO4S at m/z 287.72) .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.03% tolerance) .
Advanced Research Questions
Q. How do structural modifications influence the antibacterial activity of this compound derivatives?
Key modifications and their effects:
Q. What strategies are effective in evaluating the cytotoxicity of these derivatives against multidrug-resistant (MDR) cancer models?
Q. How can bioisosteric replacements optimize the pharmacological profile of this compound derivatives?
- Carboxylic acid bioisosteres : Replace -CO2H with tetrazoles or acyl sulfonamides to enhance oral bioavailability while retaining target binding .
- Thienopyridine vs. quinolone cores : Compare MICs of this compound derivatives (e.g., 9d) with ciprofloxacin to validate bioisosteric equivalence .
- Computational modeling: Perform docking studies (e.g., using PDB 5LA) to predict interactions with bacterial topoisomerases .
Q. How are computational methods applied to predict the metabolic stability of these compounds?
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated products in microsomal incubations .
- In silico tools:
Q. What crystallographic techniques resolve the 3D structure of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
